molecular formula C17H13BrClNO2 B5178363 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile

2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile

Cat. No. B5178363
M. Wt: 378.6 g/mol
InChI Key: GSBPGDQNHTVOOL-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile, also known as BDCM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylonitrile family and has been found to have a variety of biological effects. In

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile is not fully understood. However, it has been suggested that 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile may act as a DNA alkylating agent, causing DNA damage and inducing apoptosis. 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation, which may contribute to its cytotoxic and genotoxic effects. 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile has also been shown to disrupt the cell cycle and inhibit cell proliferation. In animal studies, 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile has been found to induce liver and kidney damage, as well as tumors in various organs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile in lab experiments is that it is relatively easy to synthesize and purify. 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile in lab experiments is that it is highly toxic and carcinogenic. Therefore, strict safety precautions must be taken when handling 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile.

Future Directions

There are many future directions for research on 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile. One area of interest is the development of 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile analogs that have improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile. Additionally, further studies are needed to determine the potential risks of exposure to 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile in occupational and environmental settings.
In conclusion, 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. It has a variety of biological effects and has been used in in vitro and in vivo studies to investigate its effects on cell proliferation, DNA damage, and apoptosis. 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile has advantages and limitations for lab experiments, and there are many future directions for research on this compound.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile involves the reaction of 2-bromo-4'-methoxyacetophenone with 5-chloro-2,4-dimethoxybenzaldehyde in the presence of sodium hydroxide and acetonitrile. The reaction mixture is then heated under reflux conditions to yield 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile as a yellow solid. The yield of 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile can be improved by using a higher concentration of sodium hydroxide and a longer reaction time.

Scientific Research Applications

2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential use in scientific research. It has been found to have a variety of biological effects, including cytotoxicity, genotoxicity, and carcinogenicity. 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile has been used in in vitro studies to investigate its effects on cell proliferation, DNA damage, and apoptosis. It has also been used in animal studies to investigate its effects on tumor growth and metastasis.

properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2/c1-21-16-9-17(22-2)15(19)8-12(16)7-13(10-20)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBPGDQNHTVOOL-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Br)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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